molecular formula C10H10ClNO B13043832 4-Chloro-2-methylquinoline hydrate

4-Chloro-2-methylquinoline hydrate

Cat. No.: B13043832
M. Wt: 195.64 g/mol
InChI Key: YKTZLSLAIMAPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylquinoline hydrate is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a chlorine atom at the fourth position and a methyl group at the second position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinoline hydrate typically involves the chlorination of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylquinoline hydrate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the second position can be oxidized to form corresponding quinoline carboxylic acids.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

4-Chloro-2-methylquinoline hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylquinoline hydrate depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. This inhibition disrupts the parasite’s life cycle, leading to its death .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-methylquinoline hydrate is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This dual substitution pattern allows for a wider range of chemical transformations and applications compared to its unsubstituted or singly substituted analogs .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

4-chloro-2-methylquinoline;hydrate

InChI

InChI=1S/C10H8ClN.H2O/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-6H,1H3;1H2

InChI Key

YKTZLSLAIMAPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.